molecular formula C14H12Cl2Zr B12279671 Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]-

Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]-

Cat. No.: B12279671
M. Wt: 342.4 g/mol
InChI Key: JSOQLNRNQGZSSV-UHFFFAOYSA-L
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Description

Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]- is a chemical compound with the molecular formula C14H12Cl2Zr and a molecular weight of 342.38 . . This compound is part of the metallocene family, which are organometallic compounds typically consisting of a transition metal sandwiched between two cyclopentadienyl anions. Metallocenes are known for their catalytic properties and are widely used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]- typically involves the reaction of cyclopentadienyl and indenyl ligands with zirconium tetrachloride (ZrCl4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The general reaction scheme is as follows:

ZrCl4+CpH+IndHCpZr(Ind)Cl2+2HCl\text{ZrCl}_4 + \text{CpH} + \text{IndH} \rightarrow \text{CpZr(Ind)Cl}_2 + 2\text{HCl} ZrCl4​+CpH+IndH→CpZr(Ind)Cl2​+2HCl

where CpH is cyclopentadiene and IndH is indene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction is typically carried out in a controlled environment to maintain the desired temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and organometallic reagents like Grignard reagents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]- involves its ability to coordinate with other molecules through its cyclopentadienyl and indenyl ligands. These ligands can form stable complexes with various substrates, facilitating catalytic reactions . The molecular targets and pathways involved depend on the specific application and the nature of the substrates used .

Properties

Molecular Formula

C14H12Cl2Zr

Molecular Weight

342.4 g/mol

IUPAC Name

cyclopenta-1,3-diene;1H-inden-1-ide;zirconium(4+);dichloride

InChI

InChI=1S/C9H7.C5H5.2ClH.Zr/c1-2-5-9-7-3-6-8(9)4-1;1-2-4-5-3-1;;;/h1-7H;1-3H,4H2;2*1H;/q2*-1;;;+4/p-2

InChI Key

JSOQLNRNQGZSSV-UHFFFAOYSA-L

Canonical SMILES

C1C=CC=[C-]1.[CH-]1C=CC2=CC=CC=C21.[Cl-].[Cl-].[Zr+4]

Origin of Product

United States

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